molecular formula C11H10O3 B6264092 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid CAS No. 98232-82-7

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid

Cat. No. B6264092
CAS RN: 98232-82-7
M. Wt: 190.2
InChI Key:
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Description

The compound is a derivative of 2H-1-Benzopyran, also known as chroman . Chroman is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of similar compounds like 2H-1-Benzopyran, 3,4-dihydro- has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2H-1-Benzopyran, 3,4-dihydro-, have been studied. It has a molecular weight of 134.1751 .

Safety and Hazards

For a similar compound, 2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol, the safety information includes hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid involves the condensation of 3,4-dihydro-2H-1-benzopyran-4-one with ethyl bromoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "3,4-dihydro-2H-1-benzopyran-4-one", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3,4-dihydro-2H-1-benzopyran-4-one (1.0 g, 6.5 mmol) and ethyl bromoacetate (1.5 g, 8.7 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture and add hydrochloric acid (1 M) until the pH is acidic.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and wash with water (20 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in a minimum amount of hot ethanol and add hydrochloric acid (1 M) until the pH is acidic.", "Step 8: Cool the mixture and collect the precipitate by filtration.", "Step 9: Wash the precipitate with water and dry under vacuum.", "Step 10: Dissolve the product in a minimum amount of hot water and add sodium hydroxide (1 M) until the pH is basic.", "Step 11: Cool the mixture and collect the precipitate by filtration.", "Step 12: Wash the precipitate with water and dry under vacuum.", "Step 13: Dissolve the product in a minimum amount of hot water and add hydrochloric acid (1 M) until the pH is acidic.", "Step 14: Cool the mixture and collect the precipitate by filtration.", "Step 15: Wash the precipitate with water and dry under vacuum to obtain 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid as a white solid (yield: 70%)." ] }

CAS RN

98232-82-7

Product Name

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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